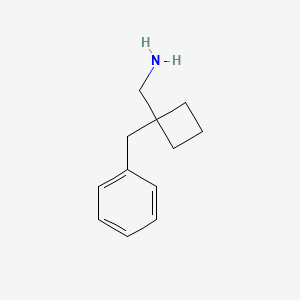![molecular formula C16H19FN2O5 B12108557 {(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物{(5R)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-1.3-恶唑烷-5-基}甲基乙酸酯是一种复杂的有机分子,属于恶唑烷酮类。该化合物因其在药物化学中的潜在应用,特别是在抗菌剂的开发方面,而备受关注。恶唑烷酮环的存在以及氟和吗啉基取代基的存在,使其具有独特的化学性质和生物活性。
准备方法
合成路线和反应条件
{(5R)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-1.3-恶唑烷-5-基}甲基乙酸酯的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括以下步骤:
恶唑烷酮环的形成: 这可以通过在酸性或碱性条件下使适当的氨基醇与羰基化合物反应来实现。
氟取代基的引入: 该步骤涉及芳香环的选择性氟化,可以使用诸如Selectfluor或N-氟苯磺酰亚胺之类的试剂进行。
吗啉基的连接: 这可以通过亲核取代反应来完成,其中吗啉环被引入芳香环。
乙酰化: 最后一步涉及恶唑烷酮环的乙酰化,这可以使用乙酸酐或乙酰氯在碱(如吡啶)存在下进行。
工业生产方法
在工业环境中,{(5R)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-1.3-恶唑烷-5-基}甲基乙酸酯的生产可能涉及优化反应条件以确保高产率和纯度。这包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如色谱和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吗啉基处,导致形成N-氧化物衍生物。
还原: 还原反应可以针对恶唑烷酮环,可能导致环的打开和胺衍生物的形成。
常见的试剂和条件
氧化: 在温和条件下可以使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 可以使用钯碳或氢化铝锂进行催化氢化。
取代: 在适当的条件下可以使用卤化试剂(如溴或氯)和亲核试剂(如胺或硫醇)。
形成的主要产物
氧化: 吗啉基的N-氧化物衍生物。
还原: 由恶唑烷酮环打开形成的胺衍生物。
取代: 取决于所用试剂的不同,形成各种取代的芳香族衍生物。
科学研究应用
化学
在化学领域,{(5R)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-1.3-恶唑烷-5-基}甲基乙酸酯用作合成更复杂分子的构建单元。其独特的结构允许探索新的化学反应并开发新颖的合成方法。
生物学
在生物学研究中,该化合物因其潜在的抗菌特性而被研究。已知恶唑烷酮环抑制细菌蛋白质合成,使其成为开发新型抗生素的有希望的候选药物。
医学
在医学上,{(5R)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-1.3-恶唑烷-5-基}甲基乙酸酯正在研究其在治疗细菌感染方面的潜在用途,特别是那些由耐药菌株引起的感染。其独特的机理和结构特征使其成为药物开发中有价值的先导化合物。
工业
在工业领域,该化合物可用于生产药物,并作为合成其他生物活性分子的中间体。
作用机制
{(5R)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-1.3-恶唑烷-5-基}甲基乙酸酯的作用机制涉及抑制细菌蛋白质合成。恶唑烷酮环与细菌核糖体结合,阻止起始复合物的形成,从而阻断蛋白质合成。这导致抑制细菌生长和复制。氟和吗啉基取代基增强了该化合物对细菌核糖体的结合亲和力和特异性。
相似化合物的比较
类似化合物
利奈唑胺: 一种具有类似作用机制的知名恶唑烷酮类抗生素。
替地唑胺: 另一种恶唑烷酮类抗生素,具有增强的效力和更广泛的活性谱。
拉地唑胺: 一种具有改进药代动力学特性的新型恶唑烷酮衍生物。
独特性
{(5R)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-1.3-恶唑烷-5-基}甲基乙酸酯的独特性在于其特定的取代基,这些取代基赋予其独特的化学和生物学特性。氟和吗啉基的存在增强了其抗菌活性及结合亲和力,使其成为进一步开发的有希望的候选药物。
属性
分子式 |
C16H19FN2O5 |
|---|---|
分子量 |
338.33 g/mol |
IUPAC 名称 |
[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate |
InChI |
InChI=1S/C16H19FN2O5/c1-11(20)23-10-13-9-19(16(21)24-13)12-2-3-15(14(17)8-12)18-4-6-22-7-5-18/h2-3,8,13H,4-7,9-10H2,1H3 |
InChI 键 |
OSTZSWLRJGLQOS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)

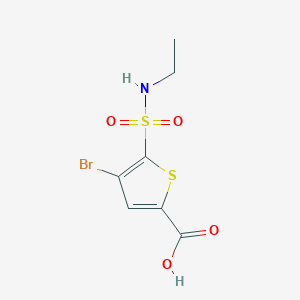
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
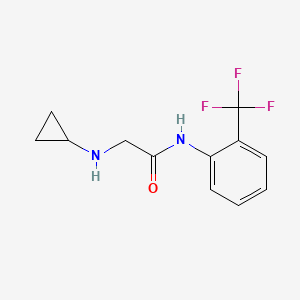
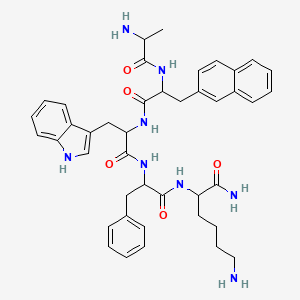

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
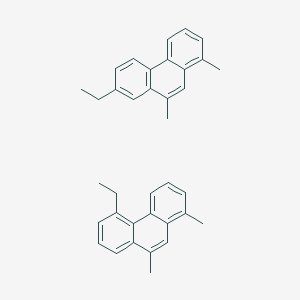
amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)
